4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
Overview
Description
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a heterocyclic compound that contains both chlorine and thiazole moieties. It is known for its unique chemical structure, which includes a dioxolane ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole typically involves the reaction of thiazole derivatives with chlorinated dioxolane compounds. One common method includes the use of thiazole-2-thiol and 2-chloro-1,3-dioxolane under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
- 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Uniqueness
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is unique due to its specific substitution pattern and the presence of both chlorine and dioxolane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClNO2S |
---|---|
Molecular Weight |
191.64 g/mol |
IUPAC Name |
4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2 |
InChI Key |
ZXPGPXRTSHSBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CS2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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